molecular formula C15H15ClN2O4S2 B3035449 Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 321431-03-2

Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B3035449
CAS No.: 321431-03-2
M. Wt: 386.9 g/mol
InChI Key: HPMGUUFYLYGOKT-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C15H15ClN2O2S2 It is known for its unique structure, which includes a cyclohexyl group, a chlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring may also play a role in its biological activity, potentially interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is unique due to its combination of a cyclohexyl group, a chlorophenyl group, and a sulfonyl ester. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclohexyl 5-(4-chlorophenyl)sulfonylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-10-6-8-12(9-7-10)24(20,21)15-13(17-18-23-15)14(19)22-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGUUFYLYGOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
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Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
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Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
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Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
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Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 6
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Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate

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